molecular formula C4H10O B032915 Butan-1-(2H)ol CAS No. 4712-38-3

Butan-1-(2H)ol

Cat. No. B032915
CAS RN: 4712-38-3
M. Wt: 75.13 g/mol
InChI Key: LRHPLDYGYMQRHN-UICOGKGYSA-N
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Description

Synthesis Analysis

Butan-1-ol can be synthesized through various methods, including the catalytic hydrogenation of butanals or butanones. A specific synthesis route involves catalytic hydrogenation over palladium, using Schiff bases of butan-1-ol derivatives to produce chiral amino alcohols under mild conditions, highlighting the synthetic versatility of butan-1-ol and its derivatives (Hegedüs et al., 2015).

Molecular Structure Analysis

The molecular structure of butan-1-ol has been extensively studied, including its conformational isomers. High-resolution microwave studies have identified three conformational isomers of butan-2-ol, which provide insights into the conformational preferences of similar alcohols, including butan-1-ol. These studies are crucial for understanding the physical and chemical properties of butan-1-ol (King & Howard, 2001).

Chemical Reactions and Properties

Butan-1-ol undergoes various chemical reactions characteristic of primary alcohols, such as oxidation to butanal and further to butanoic acid. The dehydration of butan-1-ol to form butenes is another significant reaction, which has been studied over nitrided aluminophosphates, showing the influence of nitridation on reaction pathways (Delsarte & Grange, 2004).

Physical Properties Analysis

The physical properties of butan-1-ol, such as dielectric constants and relaxation times, have been studied in detail, offering insights into its molecular interactions and behavior in solutions. Studies on butan-1-ol with acetic acid mixtures have revealed significant changes in molecular structure due to strong intermolecular associations, which are essential for understanding the solvent properties of butan-1-ol (Lone et al., 2020).

Chemical Properties Analysis

The chemical properties of butan-1-ol, including its reactivity and interaction with other compounds, are pivotal in its application in chemical synthesis. The study of butan-1-ol's oxidation by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provides valuable information on its chemical behavior and potential applications in biochemical processes (Dickenson & Dickinson, 1975).

Scientific Research Applications

Catalytic Properties and Dehydration Mechanisms

Butan-1-ol's dehydration mechanisms have been studied to understand the catalytic properties of AlGaPO(N) samples with varying nitrogen contents. These studies highlight how nitridation influences the acid, base, and bifunctional acid-base properties of catalysts, affecting the dehydration reactions of Butan-1-ol. Notably, dibutylether is identified as the main product from Butan-1-ol dehydration, indicating simultaneous activation of two alcohol molecules on adjacent acid and base sites (Delsarte, Florea, Maugé, & Grange, 2006).

Hydrogen Bonding Studies

Research on Butan-1-ol/water binary mixtures using 2D Fourier transform (FT) near-infrared (NIR) correlation spectroscopy has provided insights into the effects of temperature and concentration on hydrogen bonding. This study indicates that the self-association of Butan-1-ol is significantly influenced by water presence, offering a deeper understanding of molecular interactions in such mixtures (Czarnecki & Wojtków, 2004).

Molecular Self-Assembling

Investigations into the self-associations of Butan-1-ol, among others, in various solvents have elucidated the molecular self-assembling behaviors. Findings from near-infrared spectroscopic observations suggest that the mean association number for Butan-1-ol increases with concentration and decreases with temperature, providing a comparative understanding of alcohol association abilities (Iwahashi et al., 2000).

Corrosion Inhibition

Butan-1-ol has been studied for its inhibitory effects on the corrosion behavior of austenitic stainless steel in acidic environments. Research demonstrates Butan-1-ol's effectiveness as a corrosion inhibitor, revealing physiochemical interactions and a spontaneous adsorption mechanism. This suggests potential applications in materials science and engineering to enhance metal longevity (Loto, Loto, Popoola, & Fedotova, 2015).

Safety And Hazards

Butan-1-(2H)ol is considered hazardous. It is flammable and harmful if swallowed. It causes skin irritation and serious eye damage. It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Future Directions

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

  • “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .
  • “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .
  • “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .
  • “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising Butan-1-(2H)ol .

properties

IUPAC Name

1-deuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197044
Record name Butan-1-(2H)ol
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Molecular Weight

75.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butan-1-(2H)ol

CAS RN

4712-38-3
Record name 1-Butanol-d
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Record name Butan-1-(2H)ol
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Record name Butan-1-(2H)ol
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Record name Butan-1-[2H]ol
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Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
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15.8%
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30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
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triazine
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76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
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63%

Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
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triazine
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19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
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77%

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